molecular formula C11H15N B14436091 2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile CAS No. 78525-79-8

2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile

Cat. No.: B14436091
CAS No.: 78525-79-8
M. Wt: 161.24 g/mol
InChI Key: YTJIYGOKFCQWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile is an organic compound with a complex bicyclic structure It is a derivative of naphthalene, where the aromatic rings are partially hydrogenated, and a nitrile group is attached to the first carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by the introduction of a nitrile group. One common method is the catalytic hydrogenation of naphthalene using a metal catalyst such as palladium or platinum under high pressure and temperature conditions. The resulting octahydronaphthalene is then subjected to a cyanation reaction using reagents like sodium cyanide or potassium cyanide in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, potassium cyanide, and other nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile depends on its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The bicyclic structure provides rigidity and specific spatial orientation, which can affect its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4a,5,6,7,8-Octahydronaphthalene-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bicyclic structure and the nitrile group makes it a valuable compound for various applications.

Properties

CAS No.

78525-79-8

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8-octahydronaphthalene-1-carbonitrile

InChI

InChI=1S/C11H15N/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h9H,1-7H2

InChI Key

YTJIYGOKFCQWRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CCCC2C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.